5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile
Description
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a fused benzo[d]oxazole core substituted with a hydroxymethyl (-CH2OH) group at the 5-position and a nitrile (-CN) group at the 2-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,5H2 |
InChI Key |
LNWLLNKDPBVXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research indicates that 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile may serve as a lead compound for drug development targeting viral infections. Preliminary studies suggest interactions with viral enzymes or receptors, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed to fully understand these interactions.
Neuroprotective Effects
A related study examined the neuroprotective effects of benzo[d]oxazole derivatives on β-amyloid-induced PC12 cells, showing that compounds similar to this compound could reduce neurotoxicity associated with Alzheimer's disease. Specifically, derivatives demonstrated significant viability increases in treated cells and modulated key signaling pathways involved in neuroprotection .
Antimicrobial Properties
The compound's derivatives have been studied for their antimicrobial activities against various pathogens. For instance, compounds derived from the benzo[d]oxazole framework exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
| Compound | Bacterial Growth Inhibition (mm) |
|---|---|
| This compound | Variable based on concentration |
| Amoxicillin | 30 (S. aureus), 27 (E. coli) |
Synthesis and Industrial Applications
This compound can be synthesized through various methods that may include multi-step reactions involving benzo[d]oxazole precursors. The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in developing new materials and catalysts for industrial use.
Case Study 1: Antiviral Research
A study focusing on the antiviral properties of related benzo[d]oxazole compounds indicated promising results in inhibiting viral replication in vitro, highlighting the potential of this compound as a candidate for further development in antiviral therapies.
Case Study 2: Neuroprotection
In vitro experiments demonstrated that derivatives of this compound significantly increased cell viability and reduced apoptosis in neurodegenerative models, suggesting its utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzo[d]oxazole-2-carbonitrile Derivatives
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c)
- Structure : Benzyloxy (-OCH2C6H5) substituent at the 5-position.
- Synthesis : Prepared via iodine-DMSO mediated cyclization, demonstrating regioselectivity at the para position due to steric and electronic directing effects .
- Spectroscopy : 13C NMR peaks at δ 159.9 (C–O), 153.3 (C–N), and 113.6 (CN) confirm the oxazole and nitrile functionalities .
5-(o-Tolyl)oxazole-2-carbonitrile
- Structure : o-Tolyl (-C6H4CH3) substituent on the oxazole ring.
- Electronic Properties : The electron-donating methyl group alters the electron density of the oxazole ring, impacting reactivity in cross-coupling reactions .
- Applications : Used as a building block in organic synthesis for functional materials .
Heterocyclic Core Modifications: Oxazole vs. Thiazole
5-Hydroxybenzo[d]thiazole-2-carbonitrile
- Structure : Thiazole (sulfur-containing) core instead of oxazole.
- Physicochemical Data : Molecular formula C8H4N2OS (MW 176.2), with higher polarity due to the sulfur atom .
- Biological Relevance : Thiazole derivatives often exhibit enhanced antimicrobial activity compared to oxazoles, attributed to sulfur’s electronegativity and hydrogen-bonding capacity .
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile
Functional Group Variations in Oxazole Derivatives
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile
- Structure: Amino (-NH2) and benzyl (-CH2C6H5) substituents.
- Molecular weight: 199.21 g/mol .
- Safety Profile: Similar amino-substituted oxazoles (e.g., 5-Amino-2-methyloxazole-4-carbonitrile) are classified with hazards H302 (harmful if swallowed) and H315 (skin irritation) .
5-Ethoxy-4-methyl-1,3-oxazole-2-carbonitrile
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile | C9H6N2O2 | 174.16 | -CH2OH, -CN | High hydrophilicity, reactive -CH2OH |
| 5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c) | C15H10N2O2 | 250.25 | -OCH2C6H5, -CN | Lipophilic, regioselective synthesis |
| 5-Hydroxybenzo[d]thiazole-2-carbonitrile | C8H4N2OS | 176.20 | -OH, -CN, thiazole core | Antimicrobial potential |
| 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile | C11H9N3O | 199.21 | -NH2, -CH2C6H5 | Enhanced hydrogen-bonding capacity |
Biological Activity
5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including neuroprotective effects, antimicrobial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its oxazole ring fused with a benzene moiety and a cyano group. The molecular formula is C10H8N2O, with a molecular weight of 172.18 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in neuroprotection and antimicrobial activity.
Neuroprotective Effects
Recent studies indicate that derivatives of benzo[d]oxazole, including this compound, exhibit neuroprotective properties against β-amyloid-induced toxicity in neuronal cell lines such as PC12 cells. For instance, compounds derived from this scaffold have shown significant efficacy in reducing neurotoxicity at concentrations as low as 1.25 μg/mL.
Mechanism of Action :
- Akt Pathway Modulation : Compounds have been shown to promote the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which are critical pathways involved in cell survival and inflammation .
- Cell Viability : In vitro studies report increased cell viability in the presence of these compounds compared to untreated controls, suggesting protective mechanisms against neurodegenerative processes .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
-
Neuroprotection Against Alzheimer's Disease :
- A study assessed the efficacy of a series of benzo[d]oxazole derivatives on PC12 cells exposed to β-amyloid peptides. The results demonstrated that compounds similar to this compound significantly reduced cell death and improved cell viability at specific concentrations, showcasing their potential as therapeutic agents for Alzheimer's disease .
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
